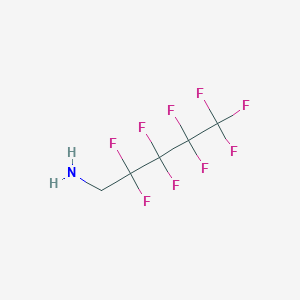

1H,1H-Perfluoropentylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNUNYBGDFIAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377826 | |

| Record name | 1H,1H-Perfluoropentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-27-1 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H-Perfluoropentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonafluoropentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluoropentylamine for Researchers and Drug Development Professionals

An Introduction to a Key Fluorinated Building Block

1H,1H-Perfluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a fluorinated organic compound that holds significant interest for researchers, scientists, and professionals in the field of drug development. Its unique properties, derived from the presence of a perfluorinated carbon chain, make it a valuable building block in the synthesis of novel chemical entities with potentially enhanced pharmacological profiles. The strategic incorporation of fluorine into drug candidates can markedly influence their metabolic stability, membrane permeability, and binding affinity, making fluorinated amines like this compound a key area of investigation in medicinal chemistry.[1][2][3]

This technical guide provides a comprehensive overview of the core properties, and characteristics of this compound, including its physicochemical data, safety and handling protocols, and a discussion of its potential applications in drug discovery.

Core Properties and Characteristics

This compound is a primary amine with a five-carbon chain where nine hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts distinct chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 355-27-1 | [4] |

| Molecular Formula | C₅H₄F₉N | [4] |

| Molecular Weight | 249.08 g/mol | [4] |

| Boiling Point | 87 °C | [5] |

| Density | 1.519 g/cm³ (at 20 °C) | [5] |

| Flash Point | 20.0 ± 18.0 °C | [5] |

Synthesis and Purification

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, general methodologies for the preparation of fluorinated amines can be adapted. These methods often involve the reduction of a corresponding fluorinated nitrile or amide.

General Synthesis Approach: Reductive Amination

A common strategy for synthesizing primary amines is through reductive amination of aldehydes or ketones.[6][7] In the context of this compound, this would likely involve the reduction of a perfluorinated aldehyde or ketone precursor.

Purification of Fluorinated Amines

Purification of fluorinated amines often presents challenges due to their unique physical properties. Standard chromatographic techniques may require optimization. One common approach involves the following steps:

-

Acid-Base Extraction: The amine can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction with an organic solvent.

-

Basification: The aqueous layer is then treated with a base to regenerate the free amine.

-

Extraction: The free amine is extracted back into an organic solvent.

-

Drying and Concentration: The organic layer is dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[4]

For amines that are sensitive to acid, protection of the amine group (e.g., as a Boc-carbamate) prior to purification by column chromatography can be an effective strategy. The protecting group can then be removed to yield the pure amine.[4]

Spectroscopic Analysis

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be relatively simple. The protons on the carbon adjacent to the nitrogen (the α-carbon) will be the most deshielded and will likely appear as a multiplet due to coupling with the adjacent CF₂ group. The protons of the amine group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[3][5][8][9][10]

13C NMR Spectroscopy

The 13C NMR spectrum of fluorinated compounds can be complex due to carbon-fluorine coupling.[11][12][13][14] The carbon atoms bonded to fluorine will exhibit splitting, with the magnitude of the coupling constant (¹JCF) being quite large. The carbon attached to the nitrogen will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations, as well as strong C-F stretching absorptions, which are expected in the fingerprint region.[15][16]

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small fluorine-containing fragments and cleavage of the carbon-carbon bonds.[17][18][19]

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapor |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Source: PubChem CID 2769669[20]

Experimental Handling Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Applications in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][21] Fluorinated building blocks like this compound are valuable for this purpose.

Improving Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[22][23] By strategically placing a perfluorinated moiety, the metabolic stability of a drug candidate can be significantly increased, leading to a longer half-life in the body.

Enhancing Membrane Permeability

The lipophilicity of a molecule is a key determinant of its ability to cross cell membranes. The introduction of fluorine can increase lipophilicity, which may improve the absorption and distribution of a drug.

Modulating pKa

The strongly electron-withdrawing nature of the perfluoroalkyl group can lower the pKa of a nearby amine. This can be a useful tool for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

While specific examples of drugs synthesized directly from this compound are not widely reported in the public domain, its potential as a building block for creating novel fluorinated pharmaceuticals is clear. Researchers can utilize its primary amine functionality for further chemical elaboration to construct more complex molecules with desirable drug-like properties.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity and any associated signaling pathways for this compound. As a short-chain per- and polyfluoroalkyl substance (PFAS), its toxicological profile warrants careful consideration. Some studies on other short-chain PFAS have investigated their potential to interact with various biological pathways, but direct evidence for this compound is not available.[2]

Further research, including in vitro and in vivo studies, is necessary to elucidate the biological effects of this compound.[19][24][25] Such studies would be crucial for assessing its suitability as a building block in drug candidates and for understanding its potential toxicological implications.

Conclusion

This compound is a fluorinated building block with distinct physicochemical properties that make it an attractive component for the synthesis of novel compounds in the field of drug discovery. Its high fluorine content can impart increased metabolic stability and modulate the lipophilicity and pKa of parent molecules. However, the lack of detailed experimental and biological data necessitates further research to fully characterize its potential and ensure its safe and effective use. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the applications of this and similar fluorinated amines.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tvst.arvojournals.org [tvst.arvojournals.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. scbt.com [scbt.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. jeol.com [jeol.com]

- 15. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uni-saarland.de [uni-saarland.de]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 24. researchgate.net [researchgate.net]

- 25. A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H,1H-Nonafluoropentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H-Nonafluoropentylamine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a nonafluorobutyl group significantly alters the physicochemical properties of the primary amine, imparting increased lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1H,1H-Nonafluoropentylamine, along with a detailed (though generalized due to lack of specific published data) experimental protocol for its synthesis and characterization.

Chemical Structure and Identification

1H,1H-Nonafluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, possesses a five-carbon chain where the four carbons adjacent to the terminal amine are fully fluorinated.

Molecular Structure:

1H,1H-Perfluoropentylamine (CAS 355-27-1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 1H,1H-Perfluoropentylamine. Due to a lack of detailed research and experimental data in the public domain, this guide cannot provide in-depth experimental protocols, biological activity data, or signaling pathway information for this specific compound.

Introduction

This compound, with the CAS number 355-27-1, is a fluorinated organic compound. Its structure consists of a pentylamine backbone where the hydrogen atoms on the pentyl chain, except for the two on the carbon adjacent to the amino group, have been replaced by fluorine atoms. The presence of a significant number of fluorine atoms imparts unique physicochemical properties to the molecule, a characteristic often exploited in medicinal chemistry and materials science. Fluorinated compounds are of increasing interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Reference |

| CAS Number | 355-27-1 | N/A |

| Molecular Formula | C₅H₄F₉N | N/A |

| Molecular Weight | 249.08 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 87 °C | N/A |

| Density | 1.57 g/mL | N/A |

| Synonyms | 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine, 1H,1H-Nonafluoropentylamine | N/A |

Synthesis and Characterization

Synthesis

A conceptual workflow for a potential synthesis route is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

Specific experimental protocols for the analytical characterization of this compound are not detailed in the available literature. However, standard analytical techniques for small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the -CH₂- and -NH₂ protons. The signal for the -CH₂- protons would likely be a triplet due to coupling with the adjacent -CF₂- group. The chemical shift and coupling constants would provide confirmation of the structure.

-

¹⁹F NMR: The fluorine NMR spectrum would be complex, with multiple signals corresponding to the different fluorine environments in the perfluorinated chain. This would be a key technique for confirming the fluorine substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show signals for the five carbon atoms, with their chemical shifts influenced by the attached fluorine and nitrogen atoms.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a suitable technique for assessing the purity of this compound and confirming its molecular weight. A general workflow for GC-MS analysis is outlined below.

Caption: General workflow for GC-MS analysis.

Biological Activity and Applications in Drug Development

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential applications of this compound in drug development. Fluorinated amines, in general, are explored for their ability to modulate the properties of bioactive molecules. The introduction of a perfluorinated chain can increase lipophilicity, which may affect membrane permeability and tissue distribution. It can also block sites of metabolism, potentially increasing the half-life of a drug.

Further research would be required to determine if this compound possesses any intrinsic biological activity or if it could serve as a useful building block for the synthesis of novel pharmaceutical compounds.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

-

Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest.

Conclusion

This compound is a fluorinated amine with potential for use as a chemical intermediate or building block. However, a significant lack of published research on this specific compound limits a comprehensive understanding of its synthesis, detailed analytical characteristics, and biological properties. For researchers, scientists, and drug development professionals, this compound represents an under-explored area of chemical space. Future studies are necessary to elucidate its potential applications and to provide the detailed experimental data required for its effective utilization in research and development.

Synthesis of 1H,1H-Perfluoropentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1H,1H-Perfluoropentylamine, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis predominantly proceeds through the reduction of the corresponding perfluorinated nitrile. This document outlines the key reaction, experimental protocols, and relevant data.

Overview of the Synthetic Route

The most common and direct method for the synthesis of this compound is the reduction of nonafluoropentanenitrile. This transformation can be effectively achieved using powerful reducing agents, with Lithium Aluminum Hydride (LiAlH₄) being a prominent example. The overall reaction is depicted below:

Reaction Scheme:

C₄F₉CN + [H] → C₄F₉CH₂NH₂

Nonafluoropentanenitrile → this compound

This reduction converts the nitrile functional group (-C≡N) into a primary amine (-CH₂NH₂). Alternative methods, such as catalytic hydrogenation, can also be employed for the reduction of nitriles to amines.[1][2]

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound via the reduction of nonafluoropentanenitrile. Two primary methods, Lithium Aluminum Hydride reduction and catalytic hydrogenation, are presented.

Reduction of Nonafluoropentanenitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from standard procedures for the reduction of nitriles with LiAlH₄.[3][4][5]

Materials and Equipment:

-

Nonafluoropentanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Apparatus for distillation

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a dry, inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of a molar excess of Lithium Aluminum Hydride (typically 1.5 to 2 equivalents) in anhydrous diethyl ether or THF is carefully prepared in the reaction flask under an inert atmosphere.

-

Addition of Nitrile: A solution of nonafluoropentanenitrile in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. To control the exothermic reaction, the flask may be cooled in an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS if applicable).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure, often referred to as the Fieser workup, is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.[6]

-

Workup and Isolation: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by distillation.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Logical Workflow for LiAlH₄ Reduction:

Catalytic Hydrogenation of Nonafluoropentanenitrile

Catalytic hydrogenation offers a scalable and often safer alternative to metal hydride reductions.[1][2][7]

Materials and Equipment:

-

Nonafluoropentanenitrile

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or a Cobalt-based catalyst)

-

Solvent (e.g., ethanol, methanol, or tetrahydrofuran)

-

High-pressure autoclave or a hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: The nonafluoropentanenitrile, solvent, and the hydrogenation catalyst are placed in a high-pressure autoclave.

-

Hydrogenation: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is then heated to the appropriate temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Workup and Isolation: After the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Signaling Pathway for Catalytic Hydrogenation:

Quantitative Data

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Starting Material | Nonafluoropentanenitrile | Nonafluoropentanenitrile |

| Primary Reagent | Lithium Aluminum Hydride | Hydrogen Gas |

| Typical Catalyst | N/A | Raney Nickel, Pd/C, Co-based |

| Typical Solvent | Anhydrous Diethyl Ether, THF | Ethanol, Methanol |

| Reaction Temp. | 0 °C to Reflux | Elevated Temperature |

| Reaction Pressure | Atmospheric | High Pressure |

| Reported Yields | Good to Excellent | Good to Excellent |

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn.

-

Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure and should only be conducted in a properly designed and shielded high-pressure reactor by trained personnel.

-

Fluorinated Compounds: Perfluorinated compounds should be handled with care in a well-ventilated fume hood. While this compound itself is not extensively studied for its toxicity, caution should be exercised as with all fluorinated materials.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 1H,1H-Perfluoropentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H,1H-Perfluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data and representative spectroscopic characteristics based on analogous fluorinated amines. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate their own data.

Chemical Structure and Properties

-

IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine[1]

-

Synonyms: this compound, 1H,1H-Nonafluoropentylamine[1]

-

Molecular Formula: C₅H₄F₉N[1]

-

Molecular Weight: 249.08 g/mol [1]

-

CAS Number: 355-27-1[1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the predicted mass spectral data is summarized below.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 250.02728 |

| [M+Na]⁺ | 272.00922 |

| [M-H]⁻ | 248.01272 |

| [M]⁺ | 249.01945 |

| Data sourced from PubChem predictions.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed structural information.

Expected ¹H NMR Spectral Data:

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| -CH₂- | Triplet | ~3.0 - 3.5 | J(H-F) ≈ 10-15 Hz |

| -NH₂ | Broad Singlet | ~1.5 - 2.5 | - |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂- | ~40 - 50 |

| -CF₂- | ~110 - 125 (multiple signals expected) |

| -CF₃ | ~115 - 125 |

Expected ¹⁹F NMR Spectral Data:

| Fluorine Group | Expected Chemical Shift (δ, ppm, relative to CFCl₃) |

| -CF₂- (alpha to CH₂) | ~ -120 to -130 |

| -CF₂- (beta to CH₂) | ~ -125 to -135 |

| -CF₂- (gamma to CH₂) | ~ -120 to -130 |

| -CF₃ | ~ -80 to -85 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| C-H | Stretch | 2960 - 2850 | Medium |

| N-H | Bend (scissoring) | 1650 - 1580 | Medium |

| C-F | Stretch | 1350 - 1100 | Strong, Broad |

| C-N | Stretch | 1250 - 1020 | Medium |

| Characteristic absorption ranges for amines and fluorinated compounds.[3][4][5] |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for fluorinated amines like this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference compound (e.g., CFCl₃) for ¹⁹F NMR, if not using the solvent signal as a reference.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: -250 to 0 ppm (or a wider range if necessary).

-

Number of Scans: 64-256.

-

Relaxation Delay (d1): 1-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or solvent peak.

-

Integrate the signals for quantitative analysis.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Sample Preparation (Thin Film - for volatile liquids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Sample Preparation (for ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to promote ionization.

Direct Infusion Analysis:

-

Introduce the diluted sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

LC-MS Analysis (for mixture analysis or to improve signal):

-

Inject the diluted sample onto a suitable liquid chromatography column (e.g., a C18 column).

-

Elute the compound using an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

The eluent is directly introduced into the mass spectrometer's ion source.

Data Acquisition and Processing:

-

Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

-

For high-resolution MS, perform internal or external calibration to ensure high mass accuracy.

-

Process the raw data to identify the molecular ion and any characteristic fragment ions. Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis, from sample preparation to data acquisition and final structural interpretation.

References

- 1. 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine | C5H4F9N | CID 2769669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine (C5H4F9N) [pubchemlite.lcsb.uni.lu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

In-Depth Technical Guide on the Thermal Stability of 1H,1H-Perfluoropentylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal stability of 1H,1H-Perfluoropentylamine and the established methodologies for its analysis. It is important to note that, at the time of publication, specific experimental data on the thermal decomposition of this compound is not publicly available. Therefore, this guide draws upon data from structurally similar perfluorinated compounds and computational studies to infer its likely thermal behavior and decomposition pathways.

Introduction

This compound (C₅H₄F₉N) is a fluorinated organic compound of interest in various scientific and industrial applications, including as a potential intermediate in the synthesis of novel pharmaceutical compounds and specialty materials. The strategic placement of a perfluorinated alkyl chain imparts unique physicochemical properties, such as chemical inertness and altered basicity of the amine group. A critical aspect of its utility and safety profile is its thermal stability, which dictates its behavior under elevated temperatures during synthesis, purification, storage, and application. This guide provides a detailed examination of the factors influencing the thermal stability of this compound and the standard experimental protocols for its evaluation.

Inferred Thermal Stability Profile

The thermal stability of per- and polyfluoroalkyl substances (PFAS) is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond. However, the overall stability of a molecule like this compound is determined by the weakest bond within its structure. Computational studies on related perfluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs), have shown that carbon-carbon (C-C) bonds are generally weaker than C-F bonds.[1][2] Therefore, the initial thermal decomposition of this compound is anticipated to initiate through the cleavage of a C-C bond in the perfluorinated tail or the C-N bond.

While specific decomposition temperatures are unavailable, it is expected that this compound will exhibit high thermal stability, likely decomposing at temperatures well above those of its non-fluorinated counterparts.

Hypothetical Quantitative Thermal Analysis Data

The following table summarizes the type of quantitative data that would be obtained from standard thermal analysis techniques. The values presented are hypothetical and serve to illustrate the data structure.

| Parameter | Value | Technique | Conditions |

| Onset of Decomposition (T_onset) | > 300 °C (estimated) | Thermogravimetric Analysis (TGA) | Nitrogen atmosphere, 10 °C/min |

| Temperature of Maximum Decomposition Rate (T_max) | Not Available | Thermogravimetric Analysis (TGA) | Nitrogen atmosphere, 10 °C/min |

| Endothermic/Exothermic Transitions | Not Available | Differential Scanning Calorimetry (DSC) | Nitrogen atmosphere, 10 °C/min |

| Mass Loss at T_max | Not Available | Thermogravimetric Analysis (TGA) | Nitrogen atmosphere, 10 °C/min |

Experimental Protocols for Thermal Stability Assessment

The following sections detail the standard experimental methodologies that would be employed to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled inert atmosphere, typically nitrogen or argon, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate, commonly 10 °C/min.

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass percent versus temperature). The first derivative of this curve (DTG) is often plotted to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To detect endothermic or exothermic transitions, such as melting, boiling, and decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere, such as nitrogen, is maintained at a steady flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample and reference pans are heated from ambient temperature to a point beyond any expected transitions at a controlled, linear rate, typically 10 °C/min.

-

Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (like melting or boiling) result in a downward peak, while exothermic events (like decomposition) produce an upward peak in the DSC thermogram.

Visualizing Methodologies and Pathways

Experimental Workflow for Thermal Analysis

The logical sequence of experiments to characterize the thermal stability of a compound like this compound is depicted below.

Hypothetical Thermal Decomposition Pathway

Based on computational studies of similar perfluorinated molecules, a plausible decomposition pathway for this compound would likely involve initial homolytic cleavage of a C-C bond, leading to the formation of radical species. These radicals can then undergo further fragmentation.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a robust understanding of the thermal behavior of analogous perfluorinated compounds allows for a strong inferential analysis. The dominant C-F bonds suggest high intrinsic stability, with decomposition likely initiated by the cleavage of the less stable C-C or C-N bonds at elevated temperatures. The experimental protocols and analytical workflows detailed in this guide provide a clear roadmap for the empirical determination of its thermal properties. Such data will be invaluable for ensuring the safe and effective application of this compound in research and development.

References

An In-depth Technical Guide on the Solubility of 1H,1H-Perfluoropentylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-Perfluoropentylamine (CAS 355-27-1), a fluorinated amine of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for its solubility, qualitative solubility predictions, and a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound, also known as 1H,1H-nonafluoropentylamine, is a primary amine with a C5 perfluorinated chain. Its chemical structure, characterized by the highly electronegative fluorine atoms, imparts unique physicochemical properties, including chemical inertness and altered basicity compared to its non-fluorinated counterparts. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological studies.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound features a polar amine group (-NH2) capable of hydrogen bonding and a nonpolar, lipophobic, and fluorophilic perfluorinated alkyl chain.

-

Polar Solvents: The polar amine group can interact with polar solvents. However, the large, nonpolar perfluorinated tail will hinder solubility in highly polar, protic solvents like water.

-

Nonpolar Solvents: While the perfluorinated chain is nonpolar, it is also highly fluorophilic. This means it has a weak affinity for hydrocarbon-based nonpolar solvents and a stronger affinity for other fluorinated compounds. Therefore, its solubility in common nonpolar organic solvents may be limited.

-

Fluorinated Solvents: It is expected that this compound will exhibit the highest solubility in perfluorinated or highly fluorinated solvents due to favorable fluorous-fluorous interactions.

Generally, amines are soluble in organic solvents such as diethyl ether and dichloromethane.[1] However, the high degree of fluorination in this compound significantly influences this general trend.

Qualitative Solubility Data

In the absence of specific quantitative data, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general principles of solubility for fluorinated compounds and amines.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Fluorinated | Perfluorohexane, Trifluorotoluene | High / Miscible | "Like dissolves like" principle; strong fluorous-fluorous interactions between the perfluorinated chains of the solute and solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the amine protons, and the overall polarity is suitable for many amines.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds, including amines.[1] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents may have some affinity for the perfluorinated chain, but interactions are generally weaker than with more polar or fluorous solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of ketones may allow for some interaction with the amine group, but the large fluorinated chain will likely limit solubility. |

| Alcohols | Methanol, Ethanol | Low | While the amine group can hydrogen bond with alcohols, the large, non-polar perfluorinated tail is expected to significantly reduce solubility in these protic solvents. |

| Hydrocarbons | Hexane, Heptane | Very Low / Immiscible | The lipophobic nature of the perfluorinated chain leads to poor interactions with hydrocarbon solvents. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents may interact with the amine group, but the fluorinated tail's lack of favorable interactions will be a limiting factor. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (liquid)

-

Selected organic solvent (analytical grade)

-

Small, sealable glass vials (e.g., 2 mL or 4 mL) with PTFE-lined caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Centrifuge (optional)

-

Clean, pre-weighed sample vials for evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial. An excess is present when a separate liquid phase of the amine is visible after equilibration.

-

Add a known volume (e.g., 1 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker/water bath and let it stand at the same temperature to allow the undissolved this compound to settle.

-

If necessary, centrifuge the vial at a low speed to facilitate the separation of the two phases.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a known volume (e.g., 0.5 mL) of the clear, saturated supernatant (the solvent layer) using a micropipette. Be cautious not to disturb the undissolved amine layer.

-

Dispense the collected supernatant into a clean, pre-weighed sample vial.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the supernatant.

-

Evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

-

Once the solvent is completely evaporated, weigh the vial containing the non-volatile this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the initial volume of the supernatant taken.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility tests using the protocol outlined above.

References

The Amine Group in 1H,1H-Perfluoropentylamine: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reactivity of the primary amine group in 1H,1H-Perfluoropentylamine (C₅H₄F₉N). The introduction of a long perfluorinated "tail" significantly modulates the chemical properties of the amine, primarily through a potent electron-withdrawing inductive effect. This document consolidates theoretical principles with practical, adaptable experimental protocols for key transformations such as acylation, sulfonylation, and alkylation. Quantitative data is presented to contextualize its reactivity, and graphical workflows are provided to aid in experimental design. This guide is intended to serve as a comprehensive resource for chemists leveraging the unique properties of fluorinated amines in pharmaceutical and materials science applications.

Introduction: The Influence of Fluorination on Amine Reactivity

This compound, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a fluorinated organic compound featuring a C4F9 perfluoroalkyl chain separated from a primary amine by a methylene (-CH₂-) spacer. The presence of nine highly electronegative fluorine atoms creates a strong dipole along the carbon chain, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the nitrogen atom, fundamentally altering its chemical character compared to its non-fluorinated analog, pentylamine.

The primary consequences of this fluorination are:

-

Reduced Basicity and Nucleophilicity: The electron density on the nitrogen atom is significantly decreased, making the lone pair less available for donation to a proton (lower basicity) or an electrophilic carbon (lower nucleophilicity).[1][2]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the perfluorinated chain can shield adjacent C-H bonds from enzymatic oxidation, a valuable property in drug design.

-

Modified Physicochemical Properties: Fluorination increases lipophilicity (in a fluorous sense) while often decreasing aqueous solubility, impacting properties like cell permeability and bioavailability.

Quantitative Analysis of Amine Reactivity

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Relative Basicity |

| Pentylamine | CH₃(CH₂)₄NH₂ | ~10.6 | Standard Aliphatic Amine |

| This compound | CF₃(CF₂)₃CH₂NH₂ | ~8.0 - 8.3 (Estimated) | Significantly Reduced |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 8.3[3] | Significantly Reduced |

| Aniline | C₆H₅NH₂ | 4.6[1][4] | Weakly Basic |

Table 1: Comparison of the basicity of this compound with related amines.

The data clearly illustrates the profound impact of the perfluoroalkyl group. The basicity of this compound is reduced by over two orders of magnitude compared to pentylamine, rendering it a significantly weaker base, though still more basic than aromatic amines like aniline. This reduced basicity directly correlates with reduced nucleophilicity, meaning harsher reaction conditions or more potent activating agents may be required for chemical transformations.[5]

Caption: Factors reducing the reactivity of the amine group.

Key Reactions and Synthetic Utility

Despite its reduced reactivity, the amine group in this compound remains a versatile functional handle for synthesizing a wide array of derivatives.

Acylation (Amide Formation)

The formation of an amide bond is one of the most fundamental reactions of primary amines. Due to the lowered nucleophilicity of this compound, reactions with less reactive carboxylic acid derivatives may be sluggish.

-

With Acyl Chlorides/Anhydrides: These highly electrophilic reagents will react readily, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl or carboxylic acid byproduct.

-

With Carboxylic Acids (Peptide Coupling): Direct condensation with a carboxylic acid requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. For electron-deficient amines like this compound, stronger coupling reagents are recommended. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) and a base such as 4-dimethylaminopyridine (DMAP) is particularly effective.[6] HATU is another powerful reagent suitable for this purpose.[7]

Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides proceeds similarly to acylation, involving the reaction of the amine with a sulfonyl chloride.

Alkylation

N-alkylation of this compound with alkyl halides is feasible but must be carefully controlled.

-

Direct Alkylation: The reaction of the amine with an alkyl halide (e.g., alkyl iodide or bromide) will form a secondary amine. A significant challenge is over-alkylation, where the newly formed secondary amine, which may still be sufficiently nucleophilic, competes with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[9] Using a large excess of the primary amine can help favor mono-alkylation.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of an Amide using an Acyl Chloride

This protocol describes a general method for the acylation of this compound.

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Addition of Acyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

Caption: Experimental workflow for amide synthesis via acyl chloride.

Protocol 2: Synthesis of a Sulfonamide using a Sulfonyl Chloride

This protocol provides a general procedure for the synthesis of sulfonamides from this compound.

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane containing triethylamine (1.5 eq.).

-

Addition of Sulfonyl Chloride: To the stirred solution, add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove base) and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude sulfonamide can be purified by recrystallization or silica gel chromatography.

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

The amine group in this compound is a functional handle of significant interest, offering a gateway to a diverse range of fluorinated molecules. Its reactivity is dominated by the powerful electron-withdrawing nature of the perfluoroalkyl chain, which markedly reduces its basicity and nucleophilicity. While this necessitates more carefully chosen reaction conditions—often requiring highly electrophilic reagents or potent coupling agents—it does not preclude its effective use in synthesis. By understanding the electronic principles governing its reactivity and employing the appropriate protocols, researchers can successfully incorporate this valuable building block into novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Basicity [www2.chemistry.msu.edu]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.dk]

- 8. thieme.de [thieme.de]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1H,1H-Perfluoropentylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1H,1H-Perfluoropentylamine (CAS 355-27-1), a fluorinated amine utilized in specialized research and development applications. Due to its hazardous properties, a thorough understanding of its characteristics and the implementation of stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 355-27-1 |

| Molecular Formula | C5H4F9N |

| Molecular Weight | 249.08 g/mol [1][2] |

| Synonyms | 1H,1H-Nonafluoropentylamine, 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine[1][2] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.[3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2][3] |

| Flammable liquids | 2 | H225: Highly Flammable liquid and vapor.[2] |

Table 2: GHS Hazard Classification

To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[4] It may be harmful if ingested or inhaled, and it is irritating to mucous membranes and the upper respiratory tract.[4]

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] An emergency eyewash station and safety shower must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent any direct contact with the chemical.

| PPE Category | Specific Recommendations |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3][4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing. Chemical-resistant boots may also be necessary.[3][4][5] |

| Respiratory Protection | A government-approved respirator should be used if working outside of a fume hood or if there is a risk of vapor inhalation.[5] |

Table 3: Personal Protective Equipment (PPE) Recommendations

Storage

Store containers tightly closed in a cool, dry, and well-ventilated place.[4][6] Keep away from incompatible materials. General guidelines suggest segregating acids from bases and oxidizing agents from flammable materials.[6]

Experimental Protocols: Safe Handling Procedures

The following are generalized protocols for handling this compound and are intended to supplement, not replace, institution-specific standard operating procedures (SOPs).

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

-

Dispensing: Carefully open the container within the fume hood. Use appropriate tools (e.g., a pipette or syringe) to transfer the liquid. Avoid splashing.

-

Post-Handling: Tightly seal the container after use. Decontaminate all equipment that came into contact with the chemical. Thoroughly wash hands and any exposed skin with soap and water.

-

Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[3]

Spill Response Protocol

-

Evacuation and Alerting: In the event of a spill, immediately evacuate the area and alert nearby personnel.

-

Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.[5]

-

Reporting: Report the spill to the appropriate environmental health and safety personnel.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Table 4: First Aid Procedures

Visual Guides to Safety

The following diagrams illustrate key safety workflows and decision-making processes for handling hazardous chemicals like this compound.

Caption: General Laboratory Safety Workflow.

Caption: PPE Selection Flowchart.

Caption: Emergency Response Logic Diagram.

References

- 1. scbt.com [scbt.com]

- 2. 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine | C5H4F9N | CID 2769669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Commercial Availability and Technical Profile of 1H,1H-Perfluoropentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoropentylamine, with the CAS number 355-27-1, is a fluorinated organic compound characterized by a pentyl chain where all hydrogen atoms, except for those on the first carbon, have been substituted with fluorine. This extensive fluorination imparts unique physicochemical properties to the molecule, making it a subject of interest in various research and development applications, including materials science and potentially as a building block in medicinal chemistry. This technical guide provides an overview of its commercial availability, physicochemical properties, and insights into its experimental applications.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to research and development needs. The compound is typically sold in quantities ranging from grams to kilograms. Pricing can vary significantly based on the supplier, purity, and quantity ordered. For laboratory use, it is generally supplied as a liquid with a purity of 97% or higher.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity | Notes |

| Santa Cruz Biotechnology | Gram quantities | ≥98% | For proteomics research.[1] |

| CymitQuimica | 1g, 5g | 97.0% | Marketed under the Fluorochem brand for lab use only. |

| HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD | Inquire for quantities | Inquire for purity | Also known as 1H,1H-Nonafluoropentylamine. |

| Oakwood Products, Inc. | Inquire for quantities | Inquire for purity | Listed in their chemical catalog.[2] |

| Chem960.com | 1g, 5g | 99% | Available from various listed manufacturers.[3] |

| Matrix Scientific | Inquire for quantities | Inquire for purity | Provides a detailed Safety Data Sheet.[1] |

Physicochemical Properties

The defining characteristic of this compound is its highly fluorinated structure, which significantly influences its physical and chemical properties. The strong carbon-fluorine bonds contribute to its chemical stability.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C5H4F9N | [1][4] |

| Molecular Weight | 249.08 g/mol | [1][4] |

| CAS Number | 355-27-1 | [1][4][5] |

| Appearance | Liquid | |

| Boiling Point | 87 °C | [4] |

| Density | 1.519 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Flash Point | 20.0 ± 18.0 °C | [4] |

| Purity | Typically ≥97% | |

| InChI Key | SUNUNYBGDFIAME-UHFFFAOYSA-N | [5] |

| Synonyms | 1H,1H-Nonafluoropentylamine, 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine | [1][4][5][6] |

Experimental Applications and Protocols

While a comprehensive body of literature dedicated solely to this compound is not extensive, it has been utilized in several specialized research areas.

Synthesis of Fluorinated Synthetic Anion Carriers

A study on fluorinated synthetic anion carriers mentions the use of this compound in a synthetic scheme.[5] Although the detailed protocol for the entire synthesis is extensive, the initial step involving this amine is straightforward.

Experimental Protocol: General Synthesis Step

-

A solution of this compound (e.g., 0.54 g) is prepared.[5]

-

This solution is then reacted with other reagents as part of a larger synthetic pathway to create more complex fluorinated molecules.[5]

Note: The provided reference offers a general scheme, and for a complete, replicable protocol, the full publication should be consulted.

Solid-Phase Synthesis of Peptoids

In the field of peptidomimetics, this compound has been used as a submonomer in the solid-phase synthesis of peptoids. Peptoids are a class of polymers that are structurally similar to peptides but with the side chain attached to the nitrogen atom of the backbone rather than the alpha-carbon. This modification can lead to enhanced proteolytic stability.

One study investigated the synthesis of hexamer oligopeptoids with alternating fluorinated and triethylene glycol submonomers.[7]

Experimental Protocol: Peptoid Synthesis

The synthesis is typically performed on a solid support (e.g., Rink amide resin) using an automated synthesizer. The process involves a two-step monomer addition cycle:

-

Acylation: The free amine on the resin is acylated with bromoacetic acid.

-

Displacement: A primary amine submonomer, such as this compound, is added to displace the bromine, thereby adding a new monomer unit to the chain.

For weakly nucleophilic amines like this compound, the displacement reaction may be slow.[8] One study noted that the addition of silver perchlorate did not improve the reaction rate for this specific amine.[8]

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Surface Modification using 1H,1H-Perfluoropentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in materials science, biomaterials, and drug development, enabling the precise tuning of surface properties to elicit desired biological and chemical responses. The use of fluorinated compounds is a well-established strategy for creating low-energy, hydrophobic, and oleophobic surfaces. 1H,1H-Perfluoropentylamine is a short-chain perfluoroalkylamine that can be employed to impart these properties to a variety of substrates. Its terminal amine group allows for covalent attachment to surfaces possessing complementary functional groups, such as carboxyls or epoxides, forming stable, modified interfaces.

The resulting fluorinated surfaces are characterized by their excellent water and oil repellency, which can significantly reduce non-specific protein adsorption and cellular adhesion.[1] This "bio-inert" characteristic is highly valuable in applications such as medical implants, biosensors, and drug delivery systems, where minimizing biofouling and inflammatory responses is crucial.[2][3] Furthermore, the creation of hydrophobic surfaces is essential in microfluidics and for producing self-cleaning coatings.[4]

These application notes provide detailed protocols for the surface modification of materials using this compound, along with methods for surface characterization and expected performance data based on analogous fluorinated compounds.

Data Presentation: Expected Surface Properties

The following table summarizes the expected quantitative data for surfaces modified with this compound. These values are based on typical results obtained with short-chain perfluoroalkyl compounds and may vary depending on the substrate and the quality of the monolayer.

| Parameter | Untreated Substrate (e.g., Glass, Silicon) | Treated Substrate | Characterization Technique |

| Water Contact Angle (WCA) | < 30° | > 100° | Contact Angle Goniometry[5][6] |

| Surface Free Energy | High (~70 mN/m) | Low (< 20 mN/m) | Contact Angle Goniometry with probe liquids[7] |

| Elemental Composition (Atomic %) | O, Si, C | F, C, N, O, Si | X-ray Photoelectron Spectroscopy (XPS)[4][8][9] |

| Surface Roughness (RMS) | Sub-nanometer | Sub-nanometer (for smooth substrates) | Atomic Force Microscopy (AFM) |

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Surfaces

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups via amide bond formation.

Materials:

-

Substrate with carboxyl groups (e.g., carboxyl-terminated self-assembled monolayer on gold, or plasma-treated and acrylic acid-grafted polymer)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF)

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Preparation:

-

Clean the carboxylated substrate by sonicating in ethanol and DI water for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

-

Activation of Carboxyl Groups:

-

Prepare a solution of 0.4 M EDC and 0.1 M NHS in anhydrous DMF.

-

Immerse the substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Amine Coupling:

-

Prepare a solution of 10 mM this compound in anhydrous DMF.

-

Remove the substrate from the activation solution and rinse briefly with anhydrous DMF.

-

Immediately immerse the activated substrate in the this compound solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.

-

-

Rinsing and Drying:

-

Remove the substrate from the amine solution.

-

Rinse thoroughly with DMF, followed by ethanol, and finally DI water to remove any unreacted molecules.

-

Dry the modified substrate under a stream of nitrogen.

-

-

Curing (Optional):

-

For some applications, a post-reaction baking step at 80-100°C for 30 minutes can help to remove residual solvent and stabilize the layer.

-

Protocol 2: Surface Characterization

A. Water Contact Angle (WCA) Measurement:

-

Place the modified substrate on the stage of a contact angle goniometer.

-

Dispense a 5 µL droplet of DI water onto the surface.

-

Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase contact line.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

B. X-ray Photoelectron Spectroscopy (XPS):

-

Place the modified substrate in the ultra-high vacuum chamber of the XPS instrument.

-